

# An In-depth Technical Guide to Tetrahydropyran-2-methanol

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## Compound of Interest

Compound Name: *Tetrahydropyran-2-methanol*

Cat. No.: *B090372*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tetrahydropyran-2-methanol**, a heterocyclic alcohol, is a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a stable tetrahydropyran ring and a reactive primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, spectroscopic data, synthesis, and key reactions, tailored for professionals in research and drug development.

## Core Properties

The fundamental chemical and physical properties of **Tetrahydropyran-2-methanol** are summarized below.

## Identifiers

Identifier	Value
IUPAC Name	(Tetrahydro-2H-pyran-2-yl)methanol
Synonyms	2-(Hydroxymethyl)tetrahydropyran, 2-Tetrahydropyranyl methanol
CAS Number	100-72-1
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	116.16 g/mol
InChI	InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2
InChIKey	ROTONRWJLXYJBD-UHFFFAOYSA-N
SMILES	C1CCOC(C1)CO

## Physical Properties

Property	Value	Reference(s)
Appearance	Clear, colorless liquid	[Alfa Aesar MSDS]
Boiling Point	187 °C (at 760 mmHg)	[1][2]
Melting Point	< -70 °C	[3]
Density	1.027 g/mL at 25 °C	[1][2]
Refractive Index (n <sup>20</sup> /D)	1.458	[1][2]
Vapor Pressure	0.4 mmHg at 20 °C	[2]
Vapor Density	4.02 (vs air)	[2]
Flash Point	76 °C (168.8 °F) - closed cup	[2]
Solubility	Soluble in water	[4]

## Chemical and Safety Properties

Property	Description	Reference(s)
Chemical Reactivity	Can undergo typical alcohol reactions such as esterification, etherification, and nucleophilic substitution. It is incompatible with strong oxidizing agents.	[1][4]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[2]
GHS Pictogram	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Storage	Store in a cool, dry, and well-ventilated area away from incompatible substances.	[5]

## Spectroscopic Data

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~4.01	Multiplet, 1H (CH-O)
~3.53	Multiplet, 2H (CH <sub>2</sub> -O)
~3.46	Multiplet, 2H (CH <sub>2</sub> -OH)
~1.86 - 1.32	Multiplets, 6H (ring CH <sub>2</sub> )

Note: Shifts are approximate and may vary depending on the solvent and instrument.

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~78.0	CH-O
~68.0	CH <sub>2</sub> -O
~65.0	CH <sub>2</sub> -OH
~30.0	Ring CH <sub>2</sub>
~26.0	Ring CH <sub>2</sub>
~23.0	Ring CH <sub>2</sub>

Note: These are approximate predicted values and should be confirmed with experimental data.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400 (broad)	O-H stretch (alcohol)
~2930, 2850	C-H stretch (alkane)
~1090	C-O stretch (ether)
~1040	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

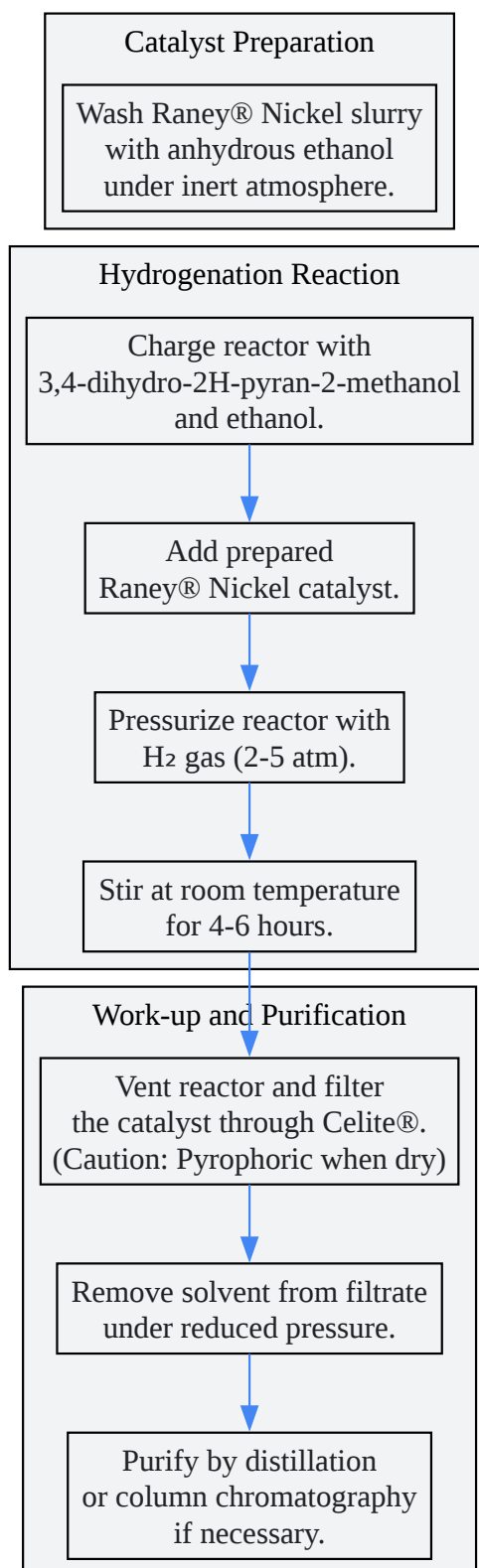
The electron ionization (EI) mass spectrum of **Tetrahydropyran-2-methanol** is characterized by the following key fragments:

m/z	Proposed Fragment
116	[M] <sup>+</sup> (Molecular ion)
98	[M - H <sub>2</sub> O] <sup>+</sup>
85	[M - CH <sub>2</sub> OH] <sup>+</sup>
84	[M - CH <sub>3</sub> OH] <sup>+</sup>

## Experimental Protocols

### Synthesis of Tetrahydropyran-2-methanol via Catalytic Hydrogenation

A common laboratory-scale synthesis involves the catalytic hydrogenation of 3,4-dihydro-2H-pyran-2-methanol.



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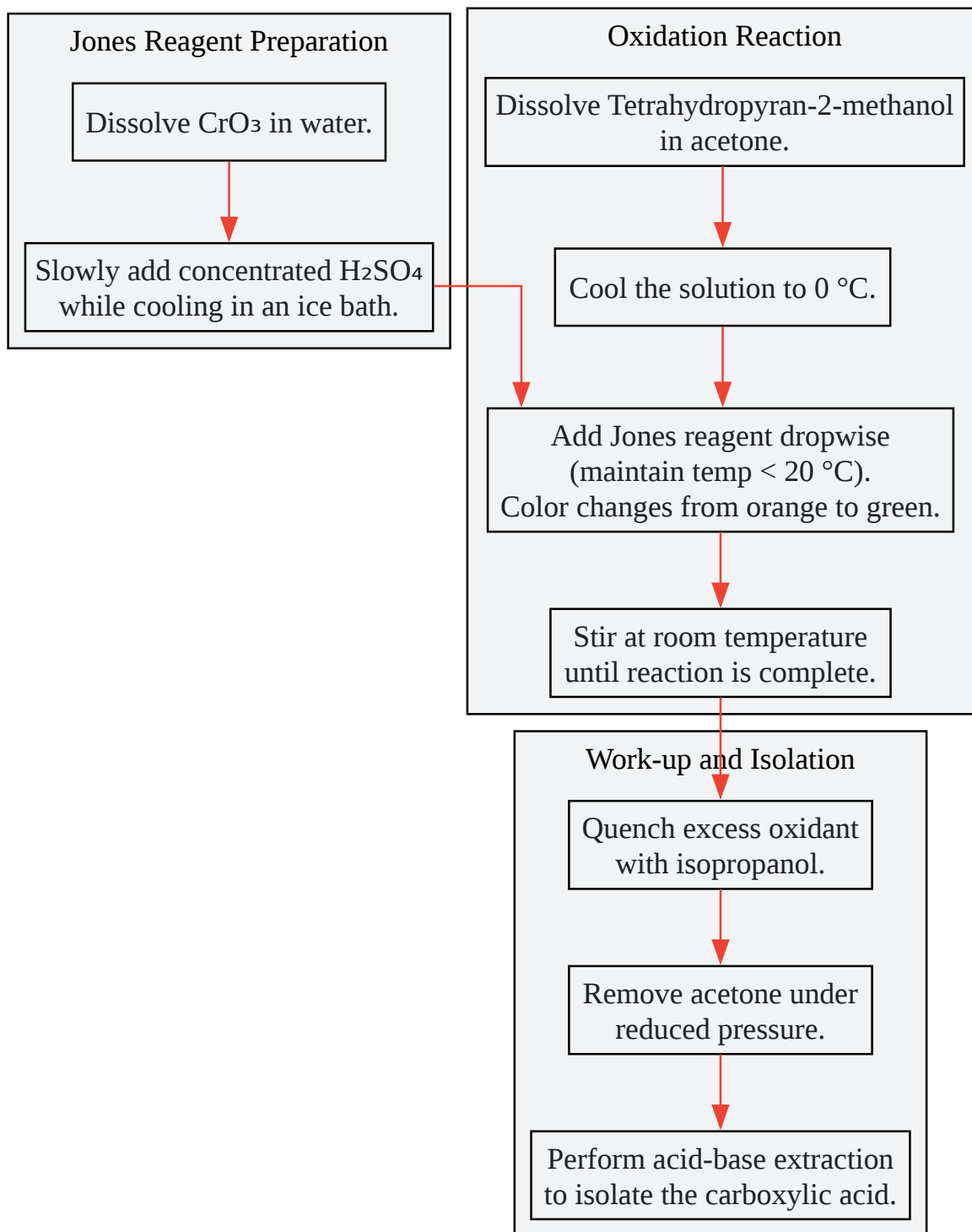
Workflow for the synthesis of **Tetrahydropyran-2-methanol**.

#### Methodology:

- **Catalyst Preparation:** In an inert atmosphere, commercial Raney® Nickel slurry (approximately 1-5 g per 10 g of substrate) is carefully washed with anhydrous ethanol to remove any residual water.
- **Reaction Setup:** A high-pressure reactor (e.g., a Parr hydrogenator) is charged with 3,4-dihydro-2H-pyran-2-methanol and anhydrous ethanol as the solvent. The prepared Raney® Nickel catalyst is then added to the reactor.
- **Hydrogenation:** The reactor is sealed and purged with an inert gas (e.g., Nitrogen or Argon) before being pressurized with hydrogen gas to 2-5 atmospheres. The reaction mixture is stirred vigorously at room temperature for 4-6 hours, with the progress monitored by techniques such as TLC or GC-MS.
- **Work-up:** Upon completion, the reactor is carefully depressurized and the hydrogen is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and must be kept wet with a solvent like ethanol or water to prevent ignition upon exposure to air. The filter cake should be quenched immediately with water after filtration.
- **Isolation:** The solvent is removed from the filtrate by rotary evaporation to yield the crude **Tetrahydropyran-2-methanol**.
- **Purification:** If required, the product can be further purified by vacuum distillation or flash column chromatography.

## Oxidation to Tetrahydropyran-2-carboxylic Acid using Jones Reagent

The primary alcohol of **Tetrahydropyran-2-methanol** can be oxidized to the corresponding carboxylic acid using Jones reagent.



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Workflow for the Jones oxidation of **Tetrahydropyran-2-methanol**.



### Methodology:

- **Preparation of Jones Reagent:** Chromium trioxide ( $\text{CrO}_3$ ) is dissolved in water. Concentrated sulfuric acid is then added slowly to the solution while it is being cooled in an ice-water bath. This must be done with caution due to the exothermic nature of the dilution.
- **Reaction Setup:** **Tetrahydropyran-2-methanol** is dissolved in acetone in a flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.
- **Oxidation:** The prepared Jones reagent is added dropwise to the stirred solution of the alcohol. The temperature should be carefully monitored and maintained below 20 °C during the addition. The reaction is typically accompanied by a color change from orange ( $\text{Cr}^{6+}$ ) to green ( $\text{Cr}^{3+}$ ). After the addition is complete, the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
- **Work-up:** The excess oxidant is quenched by the addition of a small amount of isopropanol until the green color persists. The acetone is then removed under reduced pressure.
- **Isolation:** Water is added to the residue, and the mixture is subjected to an acid-base extraction. The aqueous layer is made basic with a suitable base (e.g., NaOH) and washed with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities. The aqueous layer is then acidified with an acid (e.g., HCl) and the product, tetrahydropyran-2-carboxylic acid, is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed to yield the final product.

## Applications in Research and Development

**Tetrahydropyran-2-methanol** is a key intermediate in several areas:

- **Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The tetrahydropyran motif is present in numerous natural products and drug molecules.
- **Organic Synthesis:** The hydroxyl group can be used to introduce the tetrahydropyran moiety as a protecting group for other alcohols. It can also be a starting point for the elaboration of more complex side chains.

- Polymer Chemistry: It can be used as a monomer or a modifier in the synthesis of specialty polymers and materials.
- Flavor and Fragrance Industry: Derivatives of **Tetrahydropyran-2-methanol** can be utilized in the creation of unique flavor and fragrance profiles.[3]

## Conclusion

**Tetrahydropyran-2-methanol** is a versatile and valuable chemical for researchers and professionals in drug development and organic synthesis. Its well-defined physical and chemical properties, along with established synthetic and reaction protocols, make it a reliable building block for the creation of complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in the laboratory.

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